molecular formula C11H16N4O B1482936 1-((1-(cyclopropylmethyl)azetidin-3-yl)methyl)-1H-1,2,3-triazole-4-carbaldehyde CAS No. 2098109-75-0

1-((1-(cyclopropylmethyl)azetidin-3-yl)methyl)-1H-1,2,3-triazole-4-carbaldehyde

Cat. No.: B1482936
CAS No.: 2098109-75-0
M. Wt: 220.27 g/mol
InChI Key: CGPARUBZLZHKNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-((1-(cyclopropylmethyl)azetidin-3-yl)methyl)-1H-1,2,3-triazole-4-carbaldehyde is a useful research compound. Its molecular formula is C11H16N4O and its molecular weight is 220.27 g/mol. The purity is usually 95%.
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Mechanism of Action

Biochemical Analysis

Biochemical Properties

1-((1-(cyclopropylmethyl)azetidin-3-yl)methyl)-1H-1,2,3-triazole-4-carbaldehyde plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with tubulin, a protein that is crucial for cell division. The interaction with tubulin leads to the destabilization of microtubules, which can inhibit cell proliferation

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, in breast cancer cells, this compound has demonstrated antiproliferative effects by arresting cells in the G2/M phase of the cell cycle, leading to apoptosis . This indicates its potential as a therapeutic agent in cancer treatment.

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound binds to the colchicine-binding site on tubulin, inhibiting its polymerization and leading to microtubule destabilization . This inhibition of tubulin polymerization disrupts the mitotic spindle formation, thereby preventing cell division and inducing apoptosis in cancer cells.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under controlled conditions, but its degradation products may have different biological activities

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits significant antiproliferative activity without causing adverse effects. At higher doses, toxic effects such as weight loss and organ toxicity have been observed . These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize adverse effects while maximizing efficacy.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. The compound is metabolized primarily in the liver, where it undergoes oxidation and conjugation reactions These metabolic processes result in the formation of various metabolites, some of which may retain biological activity

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is taken up by cells through active transport mechanisms and is distributed to various tissues, including the liver, kidneys, and lungs . Its localization and accumulation within these tissues can influence its biological activity and therapeutic potential.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with tubulin and other cytoskeletal proteins . Post-translational modifications and targeting signals may direct the compound to specific cellular compartments, enhancing its efficacy in disrupting cellular processes.

Properties

IUPAC Name

1-[[1-(cyclopropylmethyl)azetidin-3-yl]methyl]triazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N4O/c16-8-11-7-15(13-12-11)6-10-4-14(5-10)3-9-1-2-9/h7-10H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGPARUBZLZHKNL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CN2CC(C2)CN3C=C(N=N3)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-((1-(cyclopropylmethyl)azetidin-3-yl)methyl)-1H-1,2,3-triazole-4-carbaldehyde
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1-((1-(cyclopropylmethyl)azetidin-3-yl)methyl)-1H-1,2,3-triazole-4-carbaldehyde

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.